Welcome to the BenchChem Online Store!
molecular formula C9H5Cl2NO3 B8713093 5-(2,6-Dichlorophenyl)oxazolidine-2,4-dione

5-(2,6-Dichlorophenyl)oxazolidine-2,4-dione

Cat. No. B8713093
M. Wt: 246.04 g/mol
InChI Key: IZZPXGOBVUZIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04399296

Procedure details

Potassium tert-butoxide (5.16 g., 0.046 mole) was dissolved in 60 ml. of tert-butanol. Dimethyl carbonate (4.14 g., 0.046 mole) and then 2-(2,6-dichlorophenyl)-2-hydroxyacetamide (5 g., 0.023 mole) were added. The suspension was heated at reflux for 2 hours and cooled to room temperature. Hydrochloric acid (46 ml. of 1 N) and then 100 ml. of water were added, and the mixture extracted with three portions of methylene chloride. The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated to dryness. Recrystallization of the residue from toluene gave purified 5-(2,6-dichlorophenyl)oxazolidine-2,4-dione (3.15 g., 50%; m.p. 151°-153° C.), ir (KBr) 1818, 1739, 1724, 1434, 1377 cm-1.
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2](C)([O-:4])C.[K+].C(=O)(OC)OC.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:15]=1[CH:21]([OH:25])[C:22]([NH2:24])=[O:23].Cl>O.C(O)(C)(C)C>[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:15]=1[CH:21]1[O:25][C:2](=[O:4])[NH:24][C:22]1=[O:23] |f:0.1|

Inputs

Step One
Name
Quantity
5.16 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
4.14 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C(C(=O)N)O
Step Three
Name
Quantity
46 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with three portions of methylene chloride
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from toluene
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
purified 5-(2,6-dichlorophenyl)oxazolidine-2,4-dione (3.15 g., 50%; m.p. 151°-153° C.), ir (KBr) 1818, 1739, 1724, 1434, 1377 cm-1

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC=C1)Cl)C1C(NC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.